molecular formula C21H26ClN3O4 B12462714 WDR5-0103 hydrochloride

WDR5-0103 hydrochloride

Cat. No.: B12462714
M. Wt: 419.9 g/mol
InChI Key: FMPQNFVTJJQLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WDR5-0103 hydrochloride involves multiple steps, starting with the preparation of the core benzoate structure. The key steps include:

    Formation of the benzoate core: This involves the reaction of 3-methoxybenzoyl chloride with 4-methylpiperazine to form the intermediate product.

    Amidation: The intermediate is then reacted with methyl 3-aminobenzoate to form the final product, methyl 3-(3-methoxybenzamido)-4-(4-methylpiperazin-1-yl)benzoate.

    Hydrochloride formation: The final product is treated with hydrochloric acid to obtain this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

WDR5-0103 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxybenzamido and piperazinyl groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

WDR5-0103 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a tool compound to study the interaction between WDR5 and MLL proteins. It helps in understanding the role of WDR5 in histone methylation and gene regulation .

Biology

In biological research, this compound is used to investigate the role of WDR5 in various cellular processes, including chromatin remodeling, gene expression, and cell differentiation. It is also used to study the effects of WDR5 inhibition on cancer cell proliferation and survival .

Medicine

In medicine, this compound is explored for its potential therapeutic applications in treating cancers that involve aberrant WDR5-MLL interactions. It is also studied for its role in modulating epigenetic marks and its potential use in epigenetic therapies .

Industry

In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It serves as a lead compound for designing novel inhibitors targeting WDR5 and related proteins .

Mechanism of Action

WDR5-0103 hydrochloride exerts its effects by binding to the central cavity of WDR5, thereby inhibiting its interaction with MLL proteins. This disruption leads to the inhibition of MLL histone methyltransferase activity, resulting in decreased histone H3 lysine 4 (H3K4) methylation. The reduction in H3K4 methylation affects gene expression and cellular processes regulated by MLL and WDR5 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WDR5-0103 hydrochloride is unique due to its high selectivity and potency in inhibiting WDR5-MLL interactions. Its well-characterized mechanism of action and extensive use in scientific research make it a valuable tool compound for studying epigenetic regulation and developing new therapeutic strategies .

Properties

Molecular Formula

C21H26ClN3O4

Molecular Weight

419.9 g/mol

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride

InChI

InChI=1S/C21H25N3O4.ClH/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2;/h4-8,13-14H,9-12H2,1-3H3,(H,22,25);1H

InChI Key

FMPQNFVTJJQLGL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC.Cl

Origin of Product

United States

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